![molecular formula C14H19N B2998233 1-Phenyl-2-azaspiro[3.5]nonane CAS No. 1871889-41-6](/img/structure/B2998233.png)

1-Phenyl-2-azaspiro[3.5]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

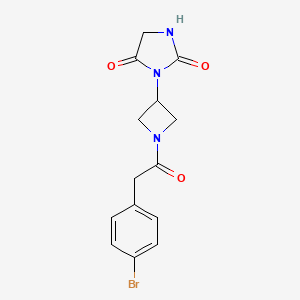

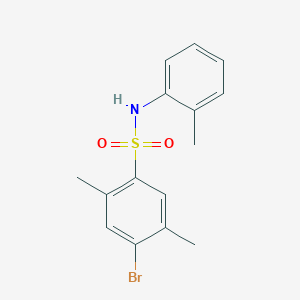

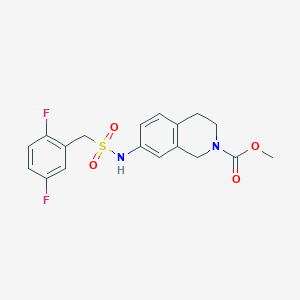

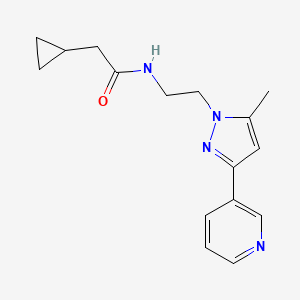

1-Phenyl-2-azaspiro[3.5]nonane is a chemical compound with the CAS number 1871889-41-6 . It has a molecular weight of 203.28 . The IUPAC name for this compound is 1-phenyl-7-oxa-2-azaspiro[3.5]nonane .

Molecular Structure Analysis

The InChI code for 1-Phenyl-2-azaspiro[3.5]nonane is 1S/C13H17NO/c1-2-4-11(5-3-1)12-13(10-14-12)6-8-15-9-7-13/h1-5,12,14H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

1-Phenyl-2-azaspiro[3.5]nonane is an oil at room temperature . More specific physical and chemical properties such as color, density, hardness, melting and boiling points are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Anticonvulsant Properties :

- Kamiński, Obniska, and Dybała (2008) described the synthesis and pharmacological properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, highlighting their potential as anticonvulsants in various models (Kamiński, Obniska, & Dybała, 2008).

- Obniska et al. (2005) synthesized N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane, which showed promising anticonvulsant activity (Obniska et al., 2005).

Synthesis and Structural Analysis :

- Nagasaka, Sato, and Saeki (1997) focused on the synthesis and resolution of 1-azaspiro[4.4]nonane-2,6-dione enantiomers, contributing to the understanding of its structural properties (Nagasaka, Sato, & Saeki, 1997).

- El Bialy, Braun, and Tietze (2005) synthesized azaspiro[4.4]nonanes as key structures in bioactive natural products, highlighting their relevance in antileukemic activity (El Bialy, Braun, & Tietze, 2005).

Chemical Reactions and Applications :

- Nikiforova et al. (2021) explored the reactions of 2- and 4-(Arylmethylideneamino)phenols with methyl 1-bromocyclohexanecarboxylate and zinc, forming 2-azaspiro[3.5]nonan-1-ones, demonstrating its utility in synthetic chemistry (Nikiforova et al., 2021).

- Huynh, Nguyen, and Nishino (2017) reported a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, illustrating an efficient method for creating complex spiro compounds (Huynh, Nguyen, & Nishino, 2017).

Mecanismo De Acción

Target of Action

The primary targets of 1-Phenyl-2-azaspiro[3Spirocyclic oxetanes, including 2-oxa-7-azaspiro[35]nonane, have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They have been used in drug discovery projects to enable higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site , an enzyme over-expressed in cancer cell lines.

Mode of Action

The exact mode of action of 1-Phenyl-2-azaspiro[3The presence of the spirocyclic oxetane motif in these compounds offers the hydrogen bonding capacity necessary for efficient binding to the his194 residue of nqo1 . This binding enables more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .

Biochemical Pathways

The specific biochemical pathways affected by 1-Phenyl-2-azaspiro[3Given its potential interaction with nqo1, it may influence pathways related to this enzyme, which plays a crucial role in protecting cells against oxidative stress and in the metabolism of xenobiotics .

Result of Action

The molecular and cellular effects of 1-Phenyl-2-azaspiro[3Given its potential interaction with nqo1, it may influence the activity of this enzyme, potentially affecting cellular responses to oxidative stress and the metabolism of certain compounds .

Propiedades

IUPAC Name |

3-phenyl-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-3-7-12(8-4-1)13-14(11-15-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPADXOGTSKTMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNC2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998154.png)

![N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2998157.png)

![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2998158.png)

![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)